2-Chloro-6-(difluoromethoxy)benzyl amine

Beschreibung

Nomenclature and Chemical Classification

Systematic Nomenclature

The IUPAC name is (2-chloro-6-(difluoromethoxy)phenyl)methanamine , with the CAS number 1515925-06-0 . The SMILES notation NCC1=C(OC(F)F)C=CC=C1Cl describes its connectivity.

Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₈ClF₂NO | |

| Molecular Weight | 207.605 g/mol | |

| Boiling Point | ~249.1°C (predicted) | |

| Physical State | Liquid |

Classification

This compound is classified as a primary aromatic amine due to the NH₂ group directly bonded to the benzene ring. The difluoromethoxy (-OCF₂H) and chloro (-Cl) substituents introduce electron-withdrawing effects, altering the electronic density of the aromatic system.

Historical Context in Organofluorine Chemistry

The synthesis of halogenated benzylamines aligns with the evolution of organofluorine chemistry, a field that began in the 19th century. Key milestones include:

Early Halogen Exchange Reactions

Alexander Borodin pioneered halogen exchange in 1862, replacing chloride with fluoride in benzoyl chloride. This method laid the groundwork for introducing fluorine into aromatic systems.Schiemann Reaction (1927)

The diazonium salt decomposition method enabled controlled fluorination of aromatic rings, critical for synthesizing fluoroarenes.WWII Advancements

The Manhattan Project drove innovations in fluoropolymer production, including reactions using cobalt trifluoride (CoF₃) or electrochemical fluorination. These methods facilitated the synthesis of complex fluorinated intermediates.Modern Fluorination Techniques

Direct fluorination with elemental fluorine, pioneered in the 20th century, allows precise introduction of fluorine atoms into organic molecules. This approach is relevant for compounds like 2-chloro-6-(difluoromethoxy)benzyl amine, where difluoromethoxy groups are added via nucleophilic substitution or electrophilic fluorination.

Structural Significance Among Halogenated Benzylamines

The substituents in this compound distinguish it from simpler benzylamines, enhancing its reactivity and biological potential.

Comparative Analysis of Halogenated Benzylamines

| Compound | Substituents | Key Properties/Reactivity | Applications |

|---|---|---|---|

| 2-Chlorobenzylamine | -Cl (2-position) | Moderate electron-withdrawing | Plasmin/thrombin inhibitors |

| 2-(Difluoromethoxy)benzylamine | -OCF₂H (2-position) | Stronger electron withdrawal | Pharmaceutical intermediates |

| 2-Chloro-6-(difluoromethoxy)benzylamine | -Cl (2 |

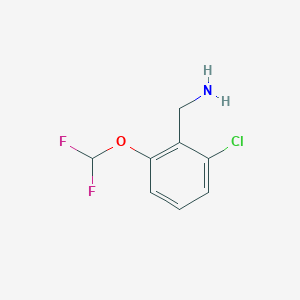

Structure

2D Structure

Eigenschaften

IUPAC Name |

[2-chloro-6-(difluoromethoxy)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClF2NO/c9-6-2-1-3-7(5(6)4-12)13-8(10)11/h1-3,8H,4,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDGSSNZLWMVYIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CN)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Step 1: Difluoromethylation of Hydroxybenzonitrile

- Starting Material: 2-chloro-6-hydroxybenzonitrile (analogous to 3-chloro-5-hydroxybenzonitrile in the patent).

- Reagents: Sodium difluorochloroacetate as the difluoromethylation agent, inorganic base such as cesium carbonate or potassium carbonate.

- Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N,N-dimethylacetamide (DMAc).

- Conditions: Reaction temperature between 80–150 °C for 1–10 hours under nitrogen atmosphere.

- Outcome: Formation of 2-chloro-6-(difluoromethoxy)benzonitrile.

Step 2: Reduction of Benzonitrile to Benzylamine

- Reagents: Borane-dimethyl sulfide complex (BH3·DMS) as reducing agent.

- Solvent: Anhydrous tetrahydrofuran (THF).

- Conditions: Addition of borane complex at 0 °C under nitrogen, then warming to 30–65 °C, reaction time 2–30 hours.

- Workup: Quenching with methanol, concentration, and purification by column chromatography.

- Yield: Approximately 79% yield of the benzyl amine product as pale yellow oil.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Solvent | Notes |

|---|---|---|---|---|---|

| Difluoromethylation | Sodium difluorochloroacetate, Cs2CO3/K2CO3 | 80–150 | 1–10 | DMF, DMSO, or DMAc | Under nitrogen, water present |

| Reduction to benzylamine | Borane-dimethyl sulfide (3 eq) | 0 → 30–65 | 2–30 | Anhydrous THF | Nitrogen atmosphere, quench with MeOH |

Mechanistic Insights and Advantages

- The difluoromethylation step involves nucleophilic substitution of the hydroxy group by the difluoromethoxy moiety via reaction with sodium difluorochloroacetate in the presence of base.

- The nitrile group is selectively reduced by borane complex to the primary amine without affecting the chloro or difluoromethoxy substituents.

- The use of borane-dimethyl sulfide is advantageous due to mild conditions, high selectivity, and good yields.

- The nitrogen atmosphere prevents oxidation and moisture interference, improving reproducibility.

Alternative and Related Methods

While no direct literature was found specifically for 2-chloro-6-(difluoromethoxy)benzyl amine, related synthetic approaches for benzylamines and difluoromethoxy derivatives include:

- Gabriel Synthesis for Benzylamines: Conversion of 2-chlorobenzyl chloride to 2-chlorobenzylamine using alkali metal phthalimide followed by hydrazinolysis or hydrolysis. This method is well-established for benzylamine preparation but requires a suitable difluoromethoxy precursor for the specific substitution pattern.

- Difluoromethoxy Group Introduction: Often achieved via nucleophilic substitution on hydroxybenzenes or via difluoromethylation reagents under basic conditions, as described above.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Comments |

|---|---|---|---|---|---|

| Difluoromethylation + Reduction | 2-chloro-6-hydroxybenzonitrile | Sodium difluorochloroacetate, BH3·DMS | 80–150 °C (difluoromethylation), 0–65 °C (reduction) | ~79 | Efficient, mild, scalable |

| Gabriel Synthesis (benzylamine) | 2-chlorobenzyl chloride | Potassium phthalimide, hydrazine | 60–150 °C (substitution), 40–reflux °C (cleavage) | Variable | Requires chloromethyl precursor, no direct difluoromethoxy introduction |

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-6-(difluoromethoxy)benzyl amine undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzyl amines, while oxidation and reduction reactions can produce corresponding oxidized or reduced derivatives .

Wissenschaftliche Forschungsanwendungen

The synthetic method of 3-chloro-5-(difluoromethoxy) benzylamine involves using 3-chloro-5-hydroxybenzonitrile as a raw material, which undergoes difluoromethylation and reduction under nitrogen protection to produce the final product . This method is designed to be efficient with a short route, simple operation, and easy control .

Key aspects of the synthesis:

- Difluoromethylation : 3-chloro-5-hydroxybenzonitrile is dissolved in an organic solvent and reacted with a difluoromethylation reagent, inorganic base, and water under nitrogen protection to yield 3-chloro-5-(difluoromethoxy) benzonitrile .

- Reduction : 3-chloro-5-(difluoromethoxy) benzonitrile is dissolved in an organic solvent and reacted with borane dimethylsulfide under nitrogen protection to obtain 3-chloro-5-(difluoromethoxy) benzylamine .

Background and Significance:

Difluoromethoxy is a pharmacodynamic group that can improve medicinal activity when used to replace other groups on a benzene ring . Many difluoromethoxy-containing medications are available, such as Roflumilast and Pantoprazole .

Other Difluoromethylation Applications and Methods:

- Difluoromethylation processes involve X–CF2H bond formation, where X can be C(sp), C(sp2), C(sp3), O, N, or S .

- A stepwise strategy can be used to access difluoromethylated arenes, involving the coupling of aryl iodides with ethyl 2,2-difluoro-2-(trimethylsilyl)acetate to yield α-aryl-α,α-difluoroacetates, followed by hydrolysis and decarboxylation .

- Reacting hydroxyarenes or mercaptoarenes with chlorodifluoromethane in the presence of sodium hydroxide and using dioxane as a diluent can produce difluoromethoxyarenes or difluoromethylthioarenes .

Wirkmechanismus

The mechanism of action of 2-Chloro-6-(difluoromethoxy)benzyl amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs of 2-Chloro-6-(difluoromethoxy)benzyl amine, emphasizing substituent effects, physicochemical properties, and applications:

Key Findings:

Substituent Position and Electronic Effects :

- The target compound’s chloro group at position 2 and difluoromethoxy group at position 6 create a strong electron-withdrawing effect, enhancing its electrophilicity compared to analogs like 2-(Difluoromethoxy)-6-fluorobenzylamine, where substituent positions are reversed .

- Fluorine substituents (e.g., in 2-(Difluoromethoxy)-6-fluorobenzylamine) reduce molecular weight and increase metabolic stability compared to chloro analogs .

Functional Group Modifications: The cyclopropyl-amino-acetic acid derivative (CAS 1179665-66-7) introduces a rigid cyclopropane ring and carboxylic acid group, improving binding affinity in drug-receptor interactions but reducing membrane permeability . Thiazole-containing analogs (e.g., 2-Chloro-6-(difluoromethoxy)benzo[d]thiazole) exhibit redshifted UV-Vis absorption due to extended conjugation, making them suitable for optoelectronic applications .

Biological and Physicochemical Properties :

- Chloro substituents are associated with increased cytotoxicity and fluorescence in related compounds, as seen in pyrazine derivatives (e.g., ’s compound 6) .

- Difluoromethoxy groups improve thermal stability and resistance to oxidative degradation compared to methoxy groups, as demonstrated in boronic acid derivatives .

Synthetic Utility :

- The target compound’s benzyl amine group facilitates reductive amination and condensation reactions, as shown in the synthesis of hydrazinyl-pyrazine derivatives (e.g., ) .

- Boron-containing analogs (e.g., 2-Chloro-6-methoxyphenylboronic Acid) are pivotal in Suzuki couplings, though their lower electronegativity limits use in electron-deficient systems .

Biologische Aktivität

2-Chloro-6-(difluoromethoxy)benzyl amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

- Chemical Formula : C9H9ClF2N

- Molecular Weight : 205.63 g/mol

- CAS Number : 1515925-06-0

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as an inhibitor in various biochemical pathways. Its structure, featuring both chlorine and difluoromethoxy groups, suggests enhanced lipophilicity and potential interactions with biological targets.

The compound's mechanism of action is believed to involve:

- Enzyme Inhibition : It may inhibit specific enzymes related to cancer pathways or microbial growth.

- Cell Signaling Modulation : The difluoromethoxy group can influence cell signaling pathways, potentially affecting proliferation and apoptosis in target cells.

Anticancer Activity

Recent studies have reported that this compound exhibits significant anticancer properties. For instance:

- Case Study : In a study evaluating its effects on breast cancer cell lines (MCF-7), the compound showed an IC50 value of approximately 1.5 μM, indicating potent anti-proliferative activity against these cells .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity:

- Case Study : A study tested its efficacy against various bacterial strains, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds.

| Compound Name | Structure | IC50 (µM) | MIC (µg/mL) | Activity Type |

|---|---|---|---|---|

| This compound | Structure | 1.5 | 32 | Anticancer, Antimicrobial |

| 3-Chloro-4-fluorobenzyl amine | Structure | 3.0 | 64 | Anticancer |

| Difluoromethyl benzyl amine | Structure | 2.0 | 16 | Antimicrobial |

Q & A

Q. What are the recommended synthetic routes for 2-chloro-6-(difluoromethoxy)benzyl amine in academic research?

The synthesis of this compound can involve nucleophilic substitution reactions at the 6-position of a dichlorinated benzyl amine precursor. For example, substituting a chlorine atom with a difluoromethoxy group via phase-transfer catalysis (PTC) under mild alkaline conditions (e.g., K₂CO₃ in DMF at 60–80°C) ensures regioselectivity. This approach is inspired by methods used for analogous 2-chloro-6-substituted purines, where PTC facilitates efficient halogen exchange . Post-synthesis, purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the target amine.

Q. Which analytical techniques are essential for characterizing this compound?

- NMR Spectroscopy : H and C NMR can confirm the presence of the difluoromethoxy group (characteristic splitting patterns from F coupling) and the benzyl amine moiety.

- Mass Spectrometry : High-resolution ESI-MS or EI-MS (exact mass: ~221.04 g/mol) validates molecular composition .

- X-ray Crystallography : If single crystals are obtained (e.g., via slow evaporation in ethanol), SHELXL software can resolve molecular geometry and hydrogen-bonding networks, as demonstrated for structurally related chlorinated benzyl amines .

Q. What safety protocols should be followed when handling this compound?

While direct toxicity data for this compound is limited, protocols for structurally similar chlorinated amines (e.g., 4-chloro-6-(2-chloro-6-fluorophenyl)pyrimidine) recommend:

- Use of PPE (gloves, goggles, lab coat).

- Conducting reactions in a fume hood to avoid inhalation.

- Neutralization of waste with dilute acetic acid before disposal .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the synthesis or reactivity of this compound?

Hybrid functionals like B3LYP (combining exact exchange and gradient corrections) predict electronic properties (e.g., Fukui indices for electrophilic/nucleophilic sites) and reaction pathways. For example, DFT can model the activation energy of the difluoromethoxy substitution step, guiding solvent selection (polar aprotic solvents lower energy barriers) . Basis sets such as 6-311G(d,p) are recommended for accuracy.

Q. What challenges arise in crystallographic refinement of this compound derivatives?

- Disorder Handling : The difluoromethoxy group may exhibit rotational disorder, requiring multi-component modeling (e.g., PART instructions in SHELXL).

- Hydrogen Bonding : Weak C–H⋯F interactions can stabilize the crystal lattice but complicate electron density maps. High-resolution data (≤ 0.8 Å) and TWIN/BASF refinement improve accuracy .

Q. How can researchers resolve contradictions between experimental and computational spectral data?

Discrepancies in F NMR chemical shifts (experimental vs. DFT-predicted) may arise from solvent effects or conformational flexibility. Use implicit solvent models (e.g., PCM) in DFT calculations and compare dynamic (MD simulations) vs. static (single-conformation) predictions. Cross-validation with solid-state NMR or variable-temperature studies clarifies such ambiguities .

Q. What strategies enable mechanistic studies of reactions involving this amine?

- Kinetic Isotope Effects (KIEs) : Substitute hydrogen atoms in the benzyl position with deuterium to probe rate-determining steps.

- Trapping Intermediates : Use in situ IR or LC-MS to detect transient species (e.g., imine intermediates during oxidation).

- Computational Mapping : IRC (Intrinsic Reaction Coordinate) analysis in DFT identifies transition states and intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.